1(3H)-Isobenzofuranone, 3-fluoro-
Overview
Description
1(3H)-Isobenzofuranone, 3-fluoro- is an organic compound that belongs to the class of isobenzofuranones This compound is characterized by the presence of a fluorine atom at the third position of the isobenzofuranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1(3H)-Isobenzofuranone, 3-fluoro- can be synthesized through several methods. One common approach involves the fluorination of 1(3H)-isobenzofuranone using a fluorinating agent such as Selectfluor. The reaction typically takes place in an organic solvent like acetonitrile, under mild conditions to ensure selective fluorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of 1(3H)-isobenzofuranone, 3-fluoro- may involve a continuous flow process to enhance efficiency and yield. The use of automated systems and reactors allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1(3H)-Isobenzofuranone, 3-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or hydrocarbons.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1(3H)-Isobenzofuranone, 3-fluoro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1(3H)-isobenzofuranone, 3-fluoro- exerts its effects involves interactions with various molecular targets. The fluorine atom’s presence can enhance the compound’s binding affinity to specific enzymes or receptors, altering their activity. This can lead to changes in metabolic pathways or cellular processes, depending on the context of its use.
Comparison with Similar Compounds
1(3H)-Isobenzofuranone: The non-fluorinated parent compound.
3-Chloro-1(3H)-isobenzofuranone: A similar compound with a chlorine atom instead of fluorine.
3-Bromo-1(3H)-isobenzofuranone: A bromine-substituted analog.
Uniqueness: 1(3H)-Isobenzofuranone, 3-fluoro- is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it particularly valuable in pharmaceutical and chemical research.
Properties
IUPAC Name |
3-fluoro-3H-2-benzofuran-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO2/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWGTAYUSHXLEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436605 | |
Record name | 1(3H)-Isobenzofuranone, 3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95249-86-8 | |
Record name | 1(3H)-Isobenzofuranone, 3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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